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molecular formula C6H11NO2 B8477317 N-(alpha-hydroxyethyl)pyrrolidone

N-(alpha-hydroxyethyl)pyrrolidone

Cat. No. B8477317
M. Wt: 129.16 g/mol
InChI Key: RSBHKNDSJJBCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837337

Procedure details

Immediately after the supply of acetaldehyde was over, the reaction mixture was analyzed by a liquid chromatography. The reaction ratio of 2-pyrrolidone was 87.1 mol % and the selectivity in forming N-(α-hydroxyethyl)pyrrolidone based on 2-pyrrolidone was 43.7 mol %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[NH:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9]>>[OH:3][CH:1]([N:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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